molecular formula C20H23NO7S B2593018 {6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid CAS No. 932539-69-0

{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid

Cat. No.: B2593018
CAS No.: 932539-69-0
M. Wt: 421.46
InChI Key: IINYWAVKDFXXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid is a complex organic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, a sulfonyl group, and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Acetic Acid Moiety Addition:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides.

    Substitution Products: Halogenated or nitrated derivatives.

Chemistry:

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: Due to its structural features, it may exhibit activity against certain biological targets, making it a candidate for drug development.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Industry:

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Could be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of {6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The methoxy and sulfonyl groups may play a role in binding to the active site of enzymes or receptors, while the acetic acid moiety could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

    {6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid: Lacks the sulfonyl group, which may result in different biological activity.

    {6,7-Dimethoxy-2-[(4-hydroxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid: The hydroxy group could alter its solubility and reactivity.

    {6,7-Dimethoxy-2-[(4-methoxyphenyl)thio]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid: The thio group may confer different electronic properties compared to the sulfonyl group.

Uniqueness: The presence of both methoxy and sulfonyl groups in {6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid provides a unique combination of electronic and steric properties, potentially leading to distinct biological activities and applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[6,7-dimethoxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7S/c1-26-14-4-6-15(7-5-14)29(24,25)21-9-8-13-10-18(27-2)19(28-3)11-16(13)17(21)12-20(22)23/h4-7,10-11,17H,8-9,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINYWAVKDFXXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.